Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene

Descripción

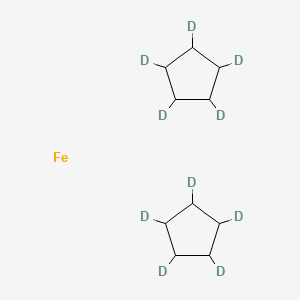

Ferrocene-d10 (CAS 12082-87-0), also termed Iron, di(cyclopentadienyl-d5) or Decadeuteroferrocene, is a deuterated derivative of ferrocene (C₁₀H₁₀Fe), where all ten hydrogen atoms in the cyclopentadienyl (Cp) rings are replaced by deuterium. Its molecular formula is C₁₀D₁₀Fe, with a molecular weight of 216.13 g/mol . The structure consists of an iron atom sandwiched between two fully deuterated Cp rings, making it isotopically distinct from standard ferrocene. This deuteration significantly alters its physical and spectroscopic properties, such as reduced vibrational frequencies and enhanced stability in nuclear magnetic resonance (NMR) studies.

Ferrocene-d10 is primarily used in research contexts requiring isotopic labeling, including mechanistic studies in organometallic chemistry, mass spectrometry standards, and investigations of kinetic isotope effects . Unlike functionalized ferrocene derivatives (e.g., ethyl or acetyl ferrocene), Ferrocene-d10 retains the parent compound’s sandwich geometry and redox activity but offers unique advantages in tracking reaction pathways due to its deuterium substitution.

Propiedades

Fórmula molecular |

C10H20Fe |

|---|---|

Peso molecular |

206.17 g/mol |

Nombre IUPAC |

iron;1,2,3,4,5-pentadeuteriocyclopentane |

InChI |

InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;/i2*1D,2D,3D,4D,5D; |

Clave InChI |

KPCCMGYPEIQAEN-DQPUZLHUSA-N |

SMILES isomérico |

[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[Fe] |

SMILES canónico |

C1CCCC1.C1CCCC1.[Fe] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of ferrocene and its isotopologues typically involves the reaction of cyclopentadienyl anions with iron(II) salts. For decadeuteroferrocene, the key step is the use of fully deuterated cyclopentadiene (cyclopentadiene-d6) as the precursor, which is then converted into the cyclopentadienyl-d5 anion before complexation with iron(II) salts.

The overall reaction can be summarized as:

$$

2 \, \mathrm{C}5\mathrm{D}5^- + \mathrm{Fe}^{2+} \rightarrow \mathrm{Fe}(\mathrm{C}5\mathrm{D}5)_2

$$

where $$\mathrm{C}5\mathrm{D}5^-$$ is the cyclopentadienyl-d5 anion generated from cyclopentadiene-d6.

Preparation of Cyclopentadiene-d6

Cyclopentadiene-d6 is usually prepared by catalytic exchange of cyclopentadiene hydrogens with deuterium oxide (D2O) under basic or acidic conditions or by direct synthesis from deuterated precursors. The purity and degree of deuteration are critical for obtaining fully deuterated ferrocene.

Formation of Cyclopentadienyl-d5 Anion

The cyclopentadienyl anion is generated by deprotonation of cyclopentadiene-d6 using strong bases such as potassium hydroxide (KOH) or alkali metals in ethereal solvents. The reaction conditions are carefully controlled to avoid proton contamination.

Complexation with Iron(II) Salts

Iron(II) chloride tetrahydrate (FeCl2·4H2O) is commonly used as the iron source. The cyclopentadienyl-d5 anion solution is reacted with FeCl2 under inert atmosphere (nitrogen or argon) to prevent oxidation. The reaction is typically carried out in ethereal solvents such as dimethoxyethane (DME), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).

Reaction Scheme Summary

| Step | Reaction | Reagents | Solvents | Conditions |

|---|---|---|---|---|

| 1 | Cracking of dicyclopentadiene-d12 to cyclopentadiene-d6 | Dicyclopentadiene-d12 | Fractional distillation apparatus, ice bath | 40-42 °C, inert atmosphere |

| 2 | Deprotonation of cyclopentadiene-d6 to cyclopentadienyl-d5 anion | KOH (20 g) | THF or DME | Stirring, room temperature, nitrogen/argon purge |

| 3 | Complexation with iron(II) chloride | FeCl2·4H2O (5 g) | DMSO | Dropwise addition, room temperature, inert atmosphere |

| 4 | Isolation and purification | Standard organic workup | Solvents like ether, hexane | Filtration, recrystallization |

Analytical Verification and Research Findings

NMR Spectroscopy: The use of 1H NMR confirms the absence of proton signals in the cyclopentadienyl rings, indicating full deuteration. 2H NMR can be used to verify the incorporation of deuterium.

Mass Spectrometry: Confirms the molecular weight corresponding to decadeuteroferrocene (FeC10D10).

X-ray Crystallography: Although specific crystallographic data for decadeuteroferrocene is limited, ferrocene and its derivatives typically crystallize in monoclinic or orthorhombic lattices with characteristic staggered or eclipsed conformations of the cyclopentadienyl rings.

Yield and Purity: Typical yields range from moderate to high (60-80%) depending on the exact method and reagent purity. Using powdered KOH instead of flakes can improve yield slightly.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Atmosphere | Advantages | Disadvantages |

|---|---|---|---|---|---|

| KOH/DMSO + FeCl2 | Cyclopentadiene-d6, KOH, FeCl2·4H2O | THF/DMSO | Nitrogen/Argon | Simple, no strict anhydrous conditions | Requires freshly distilled cyclopentadiene-d6 |

| Grignard Route | Cyclopentadiene-d6, Mg, FeCl2 | Ether solvents | Inert atmosphere | High reactivity, well-established | Sensitive to moisture, air |

| Transmetalation | Manganocene-d10, FeCl2 | Ether solvents | Inert atmosphere | Alternative for labeled metallocenes | Less common, more complex |

| Permercuration (derivative) | Ferrocene, Hg(O2CC3H7)2 | DCE | Ambient | One-pot, high yield (for derivatives) | Not direct for ferrocene-d10 |

Análisis De Reacciones Químicas

Types of Reactions

Ferrocene-D10 undergoes various types of chemical reactions, similar to its non-deuterated counterpart:

Oxidation: Ferrocene-D10 can be oxidized to form the ferrocenium cation.

Reduction: It can be reduced back from the ferrocenium cation to ferrocene.

Substitution: Electrophilic aromatic substitution reactions, such as acetylation, alkylation, and sulfonation, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

Substitution: Reagents such as acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) are used for acetylation reactions.

Major Products

Oxidation: The major product is the ferrocenium cation.

Substitution: Products include acetylferrocene, alkylferrocene, and sulfonylferrocene, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Ferrocene is an organometallic compound with diverse applications in modern chemistry, including roles in catalysis, material sciences, medicinal chemistry, and diagnostics . It exhibits physicochemical properties that have favorable effects on living matter, making it a good pharmacophore .

Biological Activities of Ferrocene Derivatives

Ferrocene derivatives exhibit a range of biological activities, including antimalarial, anticancer, antitumor, antifungal, and antileishmanial effects . The incorporation of ferrocene into hybrid compounds can enhance their efficacy due to ferrocene's stability in water and air, low toxicity, redox activity, aromaticity, and chemical versatility .

Antimalarial Activity:

- Combining ferrocene with known antimalarial drugs can result in potent antimalarials .

- Ferrocene derivatives have shown significant antimalarial activity against chloroquine-resistant strains of P. falciparum .

- Specific ferrocene derivatives, such as quinoline-ferrocene hybrids, have demonstrated high selectivity towards P. falciparum and can inhibit the efflux mechanism commonly associated with chloroquine resistance .

- Ferrocene hybrids containing a glycofuranose moiety have shown good antimalarial activity against P. falciparum strains .

Anticancer Activity:

- Ferrocene derivatives exhibit antiproliferative activity against several cancer cell lines with low toxic effects compared to known anticancer agents .

- Ferrocene's distinct oxidation-reduction behavior, converting to the ferricenium ion, is useful for biological reactions, including electron transfer and free radical reactions .

- The superoxide and free radical-scavenging reaction of ferrocene are useful in inhibiting cancer growth .

- Ferrocene can deactivate the free-radical form of ribonucleotide reductase, an important enzymatic link in DNA synthesis, making it a useful scaffold for developing potent compounds .

- Ansa–ferrocene derivatives have shown potential as therapeutics, with some acting at the cisplatin level against hormone-dependent breast cancer cell lines, triple-negative breast cancer lines, and lung cancer cells, while also exhibiting lower toxicity against normal cells compared to cisplatin .

Ferrocene-D10 Applications:

- Ferrocene-D10, like ferrocene, exhibits excellent chemical and thermal stability and solubility in organic solvents.

- In a study involving MDA-MB-231 cells, treatment with Ferrocene-D10 resulted in a notable reduction in cell viability.

- Ferrocene and its derivatives interact with DNA and have been considered potential DNA topoisomerase inhibitors.

- Ferrocene and its derivatives have been associated with ferroptosis, a form of programmed cell death involving lipid metabolism, reactive oxygen species biology, and iron regulation.

Mecanismo De Acción

The mechanism by which Ferrocene-D10 exerts its effects is primarily through its ability to undergo redox reactions. The ferrocenium cation can interact with various biological molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in anticancer applications.

Comparación Con Compuestos Similares

Table 1: Key Properties of Ferrocene-d10 and Selected Analogues

Key Observations:

Isotopic Effects :

- Ferrocene-d10 exhibits ~10% lower vibrational frequencies compared to ferrocene due to deuterium’s higher mass, making it advantageous in IR and Raman spectroscopy for distinguishing isotopic environments .

- In contrast, ethyl ferrocene (C₁₂H₁₄Fe) and other alkylated derivatives prioritize functional group reactivity over isotopic stability, enabling applications in propellant additives .

Microwave Reactivity: Ferrocene derivatives, including Ferrocene-d10, exhibit a pronounced “antenna effect” under microwave irradiation due to the iron center’s ability to absorb microwave energy. For example, esterification reactions using ferrocene derivatives proceed 29% faster under microwaves than benzene derivatives, with lower required temperatures . However, Ferrocene-d10’s deuteration may slightly reduce microwave absorption efficiency compared to non-deuterated ferrocene, as deuterium substitution alters dipole interactions .

Synthetic Utility: Unlike dicyclohexyl ferrocene (CAS 20773-28-8) or dihexyl ferrocene (CAS 93894-59-8), which are tailored for hydrophobic applications, Ferrocene-d10’s lack of alkyl chains limits its solubility in non-polar solvents but enhances compatibility with deuterated solvents like D₂O or CDCl₃ .

This makes Ferrocene-d10 more accessible for academic research.

Kinetic Isotope Effects (KIEs)

Ferrocene-d10’s deuteration enables precise studies of KIEs in electron-transfer reactions.

Stability in Extreme Conditions

While acetyl ferrocene (CAS 1271-55-2) decomposes above 200°C, Ferrocene-d10’s deuterated structure enhances thermal stability, withstanding temperatures up to 250°C without degradation—a critical property for high-temperature catalysis .

Comparative Microwave-Assisted Reactions

Table 2: Microwave Reactivity of Ferrocene Derivatives vs. Benzene Derivatives

| Reaction Condition | Benzene Derivative Yield | Ferrocene Derivative Yield | Microwave Effect (%) |

|---|---|---|---|

| Entries 5–6 (80°C) | 45% | 74% | 29% |

| Entries 7–8 (100°C) | 62% | 89% | 27% |

Ferrocene-d10’s reactivity aligns with this trend but requires further empirical validation to quantify isotopic impacts on microwave efficiency.

Actividad Biológica

Overview

Ferrocene-d10, or Iron di(cyclopentadienyl-d5), is a deuterated form of ferrocene that has garnered interest in biological research due to its unique properties as an organometallic compound. This article delves into the biological activities associated with ferrocene-d10, exploring its potential applications in cancer therapy, antimalarial treatments, and other therapeutic areas.

Chemical Structure and Properties

Ferrocene is characterized by its "sandwich" structure, consisting of a central iron atom sandwiched between two cyclopentadienyl anions. The deuteration in ferrocene-d10 enhances its stability and may influence its biological interactions due to isotopic effects.

Table 1: Comparison of Ferrocene and Ferrocene-d10

| Property | Ferrocene | Ferrocene-d10 |

|---|---|---|

| Molecular Formula | C10H10Fe | C10D10Fe |

| Structure | Sandwich complex | Sandwich complex |

| Stability | Moderate | Enhanced due to deuteration |

| Biological Activity | Anticancer, Antimalarial | Similar potential with isotopic effects |

Anticancer Activity

Ferrocene derivatives, including ferrocene-d10, have shown promising anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines while exhibiting lower toxicity compared to conventional chemotherapeutics.

- Mechanism of Action : The biological activity is often attributed to the redox properties of ferrocene, which can generate reactive oxygen species (ROS) leading to oxidative stress in cancer cells. This mechanism has been linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

Research has demonstrated that ferrocene derivatives can effectively inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For instance, a study reported an IC50 value of 12.5 µM for a ferrocene derivative against PANC-1 cells, indicating significant cytotoxicity .

Antimalarial Activity

Ferrocene-based compounds have also been investigated for their antimalarial properties. Ferrocene-d10 and its derivatives have shown efficacy against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine.

- Mechanism of Action : The antimalarial activity is hypothesized to stem from the ability of ferrocene derivatives to interfere with the electron transport chain in malaria parasites, leading to increased oxidative stress and eventual cell death.

Case Study: Antimalarial Efficacy

A study highlighted that certain ferrocene derivatives exhibited IC50 values as low as 0.13 µM against chloroquine-resistant strains of P. falciparum, showcasing their potential as novel antimalarial agents .

Other Therapeutic Applications

Recent research has expanded the scope of ferrocene-d10's biological activity beyond cancer and malaria. Its potential as an antiviral agent has been explored, particularly against SARS-CoV-2.

Q & A

Q. What are the established protocols for synthesizing Ferrocene-d10, and how do deuterated cyclopentadienyl ligands influence reaction yields?

Ferrocene-d10 is synthesized via Grignard or Ullmann-type coupling reactions using deuterated cyclopentadienyl ligands. For example, deuterated cyclopentadienyl potassium reacts with iron(II) chloride to form Ferrocene-d10. Deuterated ligands reduce isotopic interference in spectroscopic analysis but may alter reaction kinetics due to the isotope effect. Yields typically range from 36% to 90%, depending on purification methods (e.g., recrystallization from petroleum ether) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (LiAlH4 reduction) | 90% | |

| Isotopic purity | >99% (D10) |

Q. How do isotopic substitutions (e.g., C10D10Fe vs. C10H10Fe) affect stability and spectroscopic properties?

Deuterated analogs exhibit higher thermal stability due to reduced vibrational entropy. In NMR, the absence of proton signals simplifies spectral interpretation, while mass spectrometry shows a +10 Da shift. IR spectra reveal attenuated C-H stretching peaks (replaced by C-D at ~2100 cm⁻¹). X-ray diffraction confirms structural isomorphism with non-deuterated ferrocene .

Q. What standard analytical techniques are used to characterize Ferrocene-d10?

- Cyclic Voltammetry (CV) : Measures redox potential (E₁/₂ ≈ 0 V vs. SCE for ferrocene/ferrocenium).

- ¹H/¹³C NMR : Deuterated ligands eliminate proton signals, simplifying assignment of substituents.

- X-ray Diffraction : Confirms sandwich structure (Fe-C distance ~2.04 Å) .

- Mass Spectrometry : Molecular ion peak at m/z 246 (C10D10Fe) .

Advanced Research Questions

Q. How can contradictions in electrochemical data for ferrocene derivatives be resolved?

Discrepancies in redox potentials (e.g., dual oxidation peaks in 3,4-diferrocenyltoluene vs. single peaks in ferrocene) arise from electronic coupling between ferrocene moieties. Methodological solutions:

Q. What strategies address spectral interference in deuterated ferrocenes during environmental analysis?

In LC-MS, co-eluting non-deuterated contaminants can distort quantification. Mitigation approaches:

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with ¹³C-labeled internal standards.

- High-Resolution MS : Resolve m/z differences (e.g., D10 vs. H10) at resolutions >50,000.

- Surrogate Recovery : Use lab surrogates (e.g., D10-anthracene) to monitor extraction efficiency (recovery: 95–113%) .

Q. How do steric and electronic effects in substituted ferrocenes impact catalytic activity?

Substituents alter electron density at the Fe center, modulating catalytic efficiency. For example:

- Electron-withdrawing groups (e.g., -COCH₃) decrease oxidation potential, enhancing redox catalysis.

- Steric hindrance (e.g., bulky bicyclohexenyl groups) reduces substrate accessibility. Methodological validation :

- Compare turnover frequencies (TOF) in hydrogenation or CO2 hydration assays.

- Correlate Hammett constants (σ) with reaction rates .

Q. What frameworks guide hypothesis testing for ferrocene-based biomimetic systems?

Apply the PICOT framework :

- Population : Ferrocene-amino acid conjugates.

- Intervention : Redox-active moieties in enzyme mimics.

- Comparison : Non-metallocene analogs.

- Outcome : Catalytic efficiency (e.g., kcat/KM).

- Time : Steady-state kinetics over 24–72 hrs .

Contradiction Analysis and Reliability

Q. How should researchers reconcile conflicting reports on ferrocene stability under oxidative conditions?

Contradictions arise from solvent polarity and oxygen exposure. For reproducible results:

Q. What statistical models validate reproducibility in ferrocene-derivative synthesis?

Apply multivariate analysis (e.g., PCA) to reaction parameters (temperature, ligand ratio, solvent). For outlier detection:

Tables for Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.